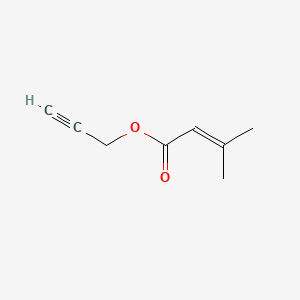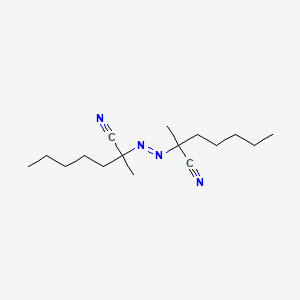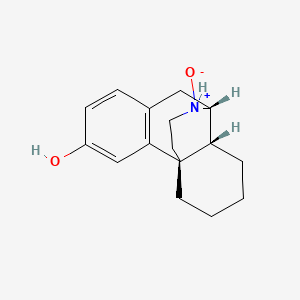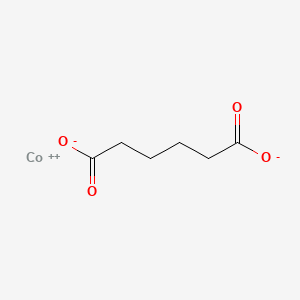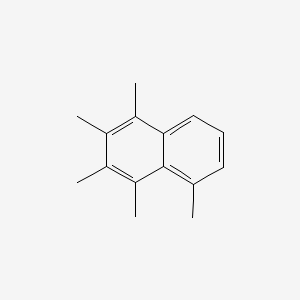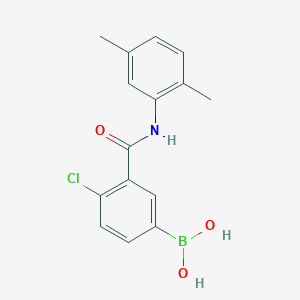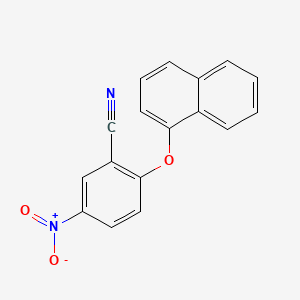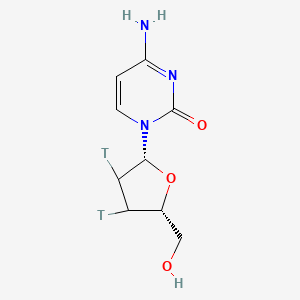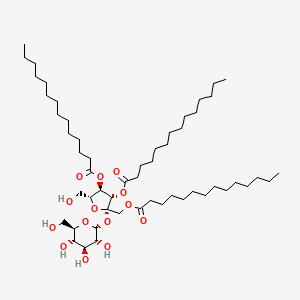
Sucrose trimyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose trimyristate is a chemical compound categorized under heterocyclic organic compounds. It is composed of sucrose esterified with three myristic acid molecules. The molecular formula of this compound is C54H100O14, and it has a molecular weight of 973.36 g/mol . This compound is primarily used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sucrose trimyristate typically involves the esterification of sucrose with myristic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often require elevated temperatures and controlled environments to ensure the complete esterification of the hydroxyl groups on the sucrose molecule .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient mixing of sucrose and myristic acid in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Sucrose trimyristate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Sucrose and myristic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted esters.
Scientific Research Applications
Sucrose trimyristate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sucrose trimyristate involves its interaction with lipid membranes. The ester groups in this compound can insert into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the transport of therapeutic agents across cell membranes . Additionally, this compound can act as a surfactant, reducing surface tension and stabilizing emulsions .
Comparison with Similar Compounds
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose monopalmitate
Comparison: Sucrose trimyristate is unique due to its three myristic acid ester groups, which provide distinct physicochemical properties compared to other sucrose esters. For instance, sucrose monolaurate has only one lauric acid ester group, making it less hydrophobic and less effective as a surfactant . Sucrose monostearate and sucrose monopalmitate, with their single ester groups, also differ in their emulsifying and solubilizing capabilities .
Properties
CAS No. |
29063-61-4 |
|---|---|
Molecular Formula |
C54H100O14 |
Molecular Weight |
973.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(hydroxymethyl)-3,4-di(tetradecanoyloxy)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C54H100O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-45(57)63-42-54(68-53-50(62)49(61)48(60)43(40-55)64-53)52(66-47(59)39-36-33-30-27-24-21-18-15-12-9-6-3)51(44(41-56)67-54)65-46(58)38-35-32-29-26-23-20-17-14-11-8-5-2/h43-44,48-53,55-56,60-62H,4-42H2,1-3H3/t43-,44-,48-,49+,50-,51-,52+,53-,54+/m1/s1 |
InChI Key |
FUAVHLIMXAIRGA-AFRRYHNSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

